molecular formula C11H11F3O3 B1398616 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid CAS No. 1206593-28-3

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B1398616
CAS No.: 1206593-28-3
M. Wt: 248.2 g/mol
InChI Key: WRQKZAJHRRGAJO-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid: is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenylacetic acid moiety

Mechanism of Action

Target of Action

It is known that the compound is used in suzuki–miyaura coupling reactions , which suggests that its targets may be related to this process.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid likely interacts with its targets through a process of oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway are the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura coupling reactions. By participating in these reactions, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a wide range of environmental conditions.

Biochemical Analysis

Biochemical Properties

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize PPARγ/δ dual agonists via solid-phase parallel synthesis . Additionally, it is involved in the preparation of heterocyclic xanthine derivatives, which are highly potent and selective human A2B adenosine receptor antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . This reaction can impact cellular processes by altering the chemical environment within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with Pd(OAc)2 and other reagents in diolefination reactions suggests its role in modifying enzyme activity and gene expression . These molecular mechanisms are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound is stable at ambient temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses might be beneficial for specific applications. Detailed studies on dosage thresholds and toxic effects are necessary to determine the compound’s safety and efficacy in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its role in diolefination reactions indicates its involvement in metabolic processes that require specific enzyme interactions . Understanding these pathways is crucial for elucidating the compound’s overall metabolic impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid typically involves the introduction of the ethoxy and trifluoromethyl groups onto a phenylacetic acid backbone. One common method involves the reaction of 4-ethoxybenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenylacetic acid: Lacks the ethoxy group, which may result in different chemical and biological properties.

    4-Ethoxyphenylacetic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.

    3-(Trifluoromethyl)phenylacetic acid: The position of the trifluoromethyl group is different, which can influence the compound’s reactivity and interactions.

Uniqueness: 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-17-9-4-3-7(6-10(15)16)5-8(9)11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKZAJHRRGAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248854
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206593-28-3
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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